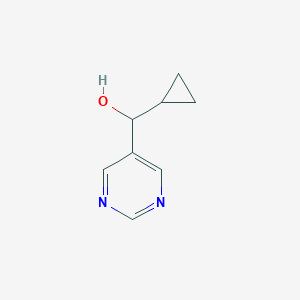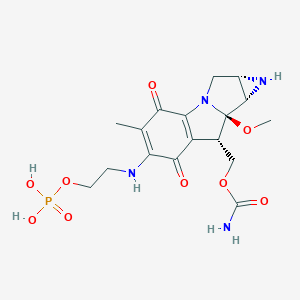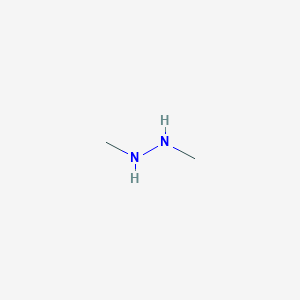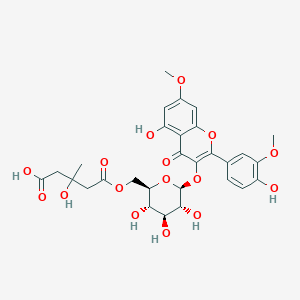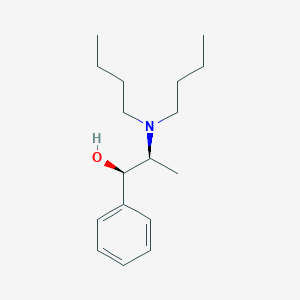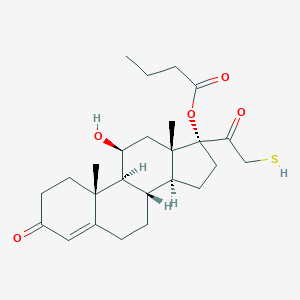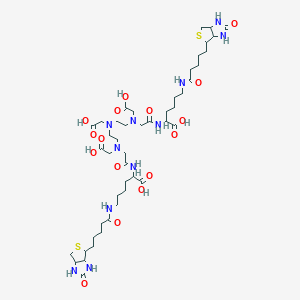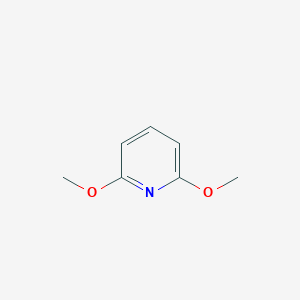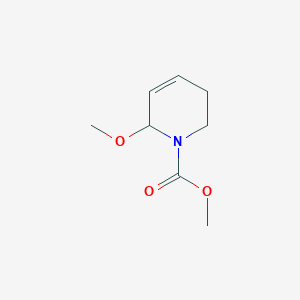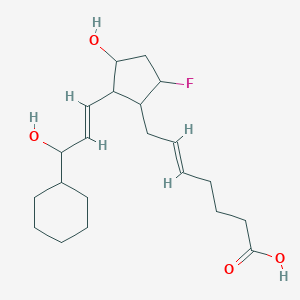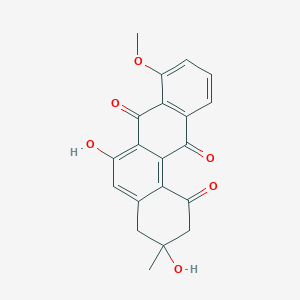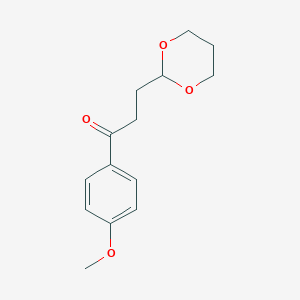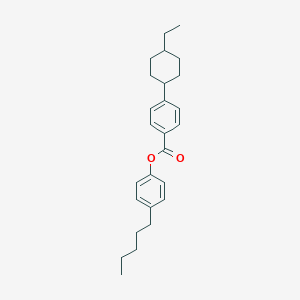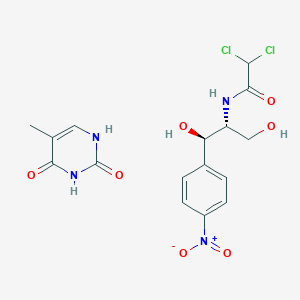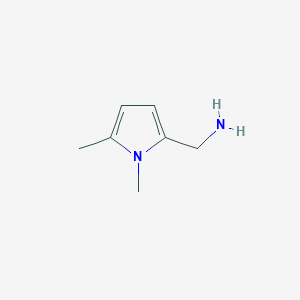
(1,5-二甲基-1H-吡咯-2-基)甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine is a chemical compound with the molecular formula C7H12N2 and a molecular weight of 125.19 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学研究应用
(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Some related compounds have shown action againstDHFR and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular metabolism and are often targeted by antimicrobial and anticancer drugs.
Mode of Action
Molecular docking studies have been conducted on similar compounds to determine their potential mode of action . These studies typically involve examining how the compound interacts with its target at the molecular level, which can provide insights into the compound’s mechanism of action.
Biochemical Pathways
Given that related compounds have shown action against dhfr and enoyl acp reductase enzymes , it’s plausible that this compound could affect pathways involving these enzymes. For instance, DHFR is involved in the folate pathway, which is crucial for DNA synthesis and cell division, while enoyl ACP reductase is involved in fatty acid synthesis.
Result of Action
Related compounds have shown strong antibacterial and antitubercular properties , suggesting that this compound may have similar effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-dimethyl-1H-pyrrol-2-yl)methylamine typically involves the reaction of 1,5-dimethylpyrrole with formaldehyde and ammonia under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of (1,5-dimethyl-1H-pyrrol-2-yl)methylamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in various substituted pyrrole derivatives .
相似化合物的比较
Similar Compounds
1,5-Dimethylpyrrole: A precursor in the synthesis of (1,5-dimethyl-1H-pyrrol-2-yl)methylamine.
2-Aminomethyl-1,5-dimethylpyrrole: A structurally similar compound with different functional groups.
1H-Pyrrole-2-methanamine: Another pyrrole derivative with similar chemical properties.
Uniqueness
(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
118799-24-9 |
|---|---|
分子式 |
C7H13N2+ |
分子量 |
125.19 g/mol |
IUPAC 名称 |
(1,5-dimethylpyrrol-2-yl)methylazanium |
InChI |
InChI=1S/C7H12N2/c1-6-3-4-7(5-8)9(6)2/h3-4H,5,8H2,1-2H3/p+1 |
InChI 键 |
KMUHAJOXPNPERW-UHFFFAOYSA-O |
SMILES |
CC1=CC=C(N1C)CN |
规范 SMILES |
CC1=CC=C(N1C)C[NH3+] |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


